

Application Notes and Protocols for ER-000444793 in Ischemia-Reperfusion Injury Studies

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Compound of Interest		
Compound Name:	ER-000444793	
Cat. No.:	B1671604	Get Quote

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Introduction

Ischemia-reperfusion injury (IRI) is a critical area of research due to its profound impact on tissue damage following events like heart attacks, strokes, and organ transplantation. A key event in the pathology of IRI is the opening of the mitochondrial permeability transition pore (mPTP), which leads to mitochondrial dysfunction and cell death.[1][2] **ER-000444793** has been identified as a potent, small-molecule inhibitor of the mPTP.[3][4][5][6] A distinguishing feature of **ER-000444793** is its mechanism of action, which is independent of cyclophilin D (CypD), a primary target for traditional mPTP inhibitors like cyclosporin A (CsA).[4][5][7][8] This unique characteristic makes **ER-000444793** a valuable tool for investigating the role of the mPTP in IRI and as a potential therapeutic agent.

These application notes provide a comprehensive overview of **ER-000444793**, including its mechanism of action, key experimental data, and detailed protocols for its use in IRI studies.

Mechanism of Action

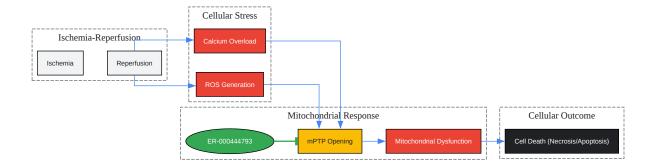
ER-000444793, with the chemical name N-(2-benzylphenyl)-2-oxo-1H-quinoline-4-carboxamide, directly inhibits the opening of the mPTP.[7][8] Unlike CsA, which inhibits the



mPTP by binding to CypD, **ER-000444793**'s inhibitory effect is not dependent on this interaction.[4][5][8] This suggests that **ER-000444793** may act on other components of the mPTP complex or on its regulatory pathways. The exact molecular target of **ER-000444793** is still under investigation, but it is hypothesized to potentially affect the stability of the F1FO-ATP synthase complex.[7]

The inhibition of the mPTP by **ER-000444793** helps to preserve mitochondrial integrity and function during the stressful conditions of ischemia and reperfusion. By preventing the opening of the pore, **ER-000444793** can mitigate mitochondrial swelling, maintain the mitochondrial membrane potential, and prevent the release of pro-apoptotic factors, ultimately leading to reduced cell death and tissue damage.

Signaling Pathway in Ischemia-Reperfusion Injury and Point of Intervention for ER-000444793



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Caption: Proposed mechanism of ER-000444793 in IRI.

Data Presentation



The following tables summarize the quantitative data for **ER-000444793** from in vitro mitochondrial assays.

Table 1: Potency of ER-000444793 in mPTP Inhibition

Assay	Endpoint	IC50 (μM)
Mitochondrial Swelling	Inhibition of Ca2+-induced swelling	2.8[3][6]

Table 2: Efficacy of ER-000444793 in Mitochondrial Assays

Assay	Concentration of ER- 000444793	Observed Effect
Mitochondrial Swelling	Dose-dependent	Inhibition of Ca2+-induced swelling[8]
Ca2+-induced Membrane Depolarization	Dose-dependent	Delay of depolarization[8]
Mitochondrial Ca2+ Retention Capacity	Dose-dependent	Increased capacity[7]
CypD Enzymatic Activity	Up to 50 μM	No inhibition[8]
CsA displacement from CypD	Up to 50 μM	No displacement[3]

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of **ER-000444793** in the context of ischemia-reperfusion injury.

Protocol 1: Assessment of Mitochondrial Swelling

This assay measures the inhibition of Ca2+-induced mitochondrial swelling, a hallmark of mPTP opening.

Materials:



- Isolated mitochondria (from tissue or cultured cells)
- Swelling buffer (e.g., 120 mM KCl, 10 mM Tris-HCl, 5 mM KH2PO4, pH 7.4)
- Respiratory substrates (e.g., 5 mM succinate and 1 μM rotenone)
- CaCl2 solution (e.g., 1 M)
- **ER-000444793** stock solution (in DMSO)
- 96-well microplate reader capable of measuring absorbance at 540 nm

Procedure:

- Resuspend isolated mitochondria in swelling buffer to a final concentration of 0.5-1.0 mg/mL.
- Add the mitochondrial suspension to the wells of a 96-well plate.
- Add ER-000444793 to the desired final concentrations (e.g., 0.1 to 50 μM). Include a vehicle control (DMSO) and a positive control (e.g., 5 μM CsA).
- Incubate for 5-10 minutes at room temperature.
- Add respiratory substrates to energize the mitochondria.
- Initiate mPTP opening by adding a bolus of CaCl2 (e.g., 150-200 μM).
- Immediately begin monitoring the change in absorbance at 540 nm every 30-60 seconds for 15-30 minutes. A decrease in absorbance indicates mitochondrial swelling.
- Calculate the rate of swelling for each condition and determine the percent inhibition relative to the vehicle control.

Protocol 2: Measurement of Mitochondrial Calcium Retention Capacity (CRC)

This assay provides a sensitive measure of the propensity for mPTP opening by quantifying the amount of Ca2+ mitochondria can sequester before the pore opens.



Materials:

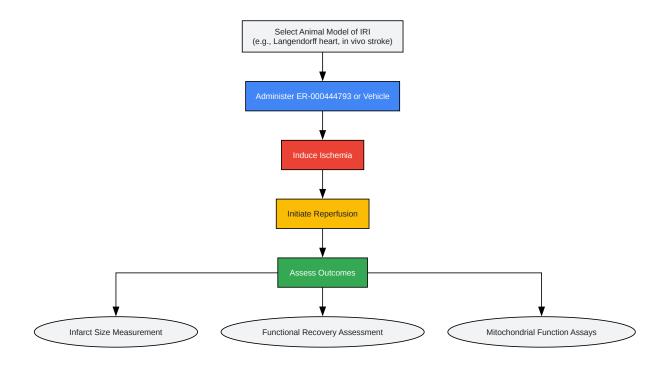
- Isolated mitochondria
- CRC buffer (e.g., 125 mM KCl, 10 mM Tris-HCl, 2 mM KH2PO4, 2 mM MgCl2, pH 7.2)
- Respiratory substrates
- Calcium-sensitive fluorescent dye (e.g., Calcium Green 5N or Fluo-4FF)
- CaCl2 solution (e.g., 1 mM)
- ER-000444793 stock solution
- Fluorometric plate reader or spectrofluorometer

Procedure:

- Resuspend mitochondria in CRC buffer to a final concentration of 0.5 mg/mL.
- Add the calcium-sensitive dye to the mitochondrial suspension.
- Add ER-000444793 or vehicle control and incubate for 5 minutes.
- Add respiratory substrates to energize the mitochondria.
- Begin monitoring fluorescence.
- Add sequential pulses of a known concentration of CaCl2 (e.g., 10-20 μM) every 60-90 seconds.
- Observe the fluorescence changes. After each pulse, fluorescence will increase and then decrease as mitochondria take up the Ca2+.
- mPTP opening is indicated by a large, sustained increase in fluorescence, as the mitochondria release the accumulated Ca2+.
- Calculate the total amount of Ca2+ taken up before pore opening to determine the CRC.



Experimental Workflow for Testing ER-000444793 in an IRI Model



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Caption: Workflow for in vivo/ex vivo IRI studies.

Conclusion

ER-000444793 is a promising pharmacological tool for studying the role of the mPTP in ischemia-reperfusion injury. Its unique cyclophilin D-independent mechanism of action provides a means to investigate aspects of mPTP regulation that are not addressable with classical inhibitors. The protocols and data presented here offer a foundation for researchers to



effectively utilize **ER-000444793** in their IRI studies and to explore its potential as a therapeutic agent to mitigate tissue damage following ischemic events.

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References

- 1. Cyclophilin D and myocardial ischemia-reperfusion injury: a fresh perspective PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Cyclophilin D (PPIF) and MPTP in hepatic ischemia-reperfusion injury: insights into mechanisms [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification of ER-000444793, a Cyclophilin D-independent inhibitor of mitochondrial permeability transition, using a... [ouci.dntb.gov.ua]
- 5. Identification of ER-000444793, a Cyclophilin D-independent inhibitor of mitochondrial permeability transition, using a high-throughput screen in cryopreserved mitochondria PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Identification of ER-000444793, a Cyclophilin D-independent inhibitor of mitochondrial permeability transition, using a high-throughput screen in cryopreserved mitochondria PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
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